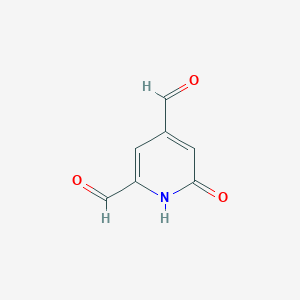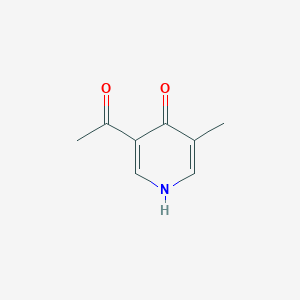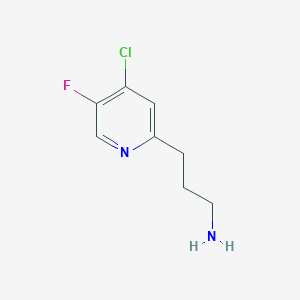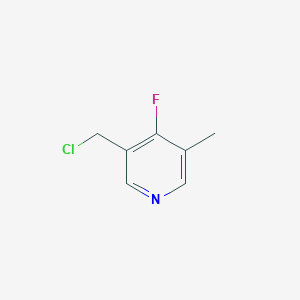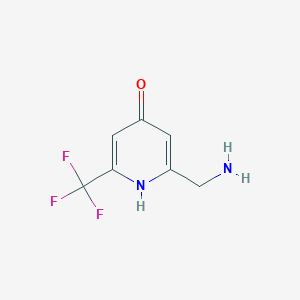
2-(Aminomethyl)-6-(trifluoromethyl)pyridin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-6-(trifluoromethyl)pyridin-4-OL is a chemical compound with the molecular formula C7H7F3N2O It is a derivative of pyridine, characterized by the presence of an aminomethyl group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-(trifluoromethyl)pyridin-4-OL typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using formaldehyde and ammonia or an amine.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through hydroxylation reactions using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-6-(trifluoromethyl)pyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The aminomethyl and trifluoromethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield pyridinone derivatives, while substitution reactions can introduce various functional groups at the aminomethyl or trifluoromethyl positions.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-6-(trifluoromethyl)pyridin-4-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-6-(trifluoromethyl)pyridin-4-OL involves its interaction with molecular targets through its functional groups. The aminomethyl group can form hydrogen bonds and ionic interactions, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)pyridin-4-OL: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Aminomethyl)-6-methylpyridin-4-OL: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and metabolic stability.
2-(Aminomethyl)-4-hydroxypyridine: Similar structure but without the trifluoromethyl group, leading to different applications and reactivity.
Uniqueness
2-(Aminomethyl)-6-(trifluoromethyl)pyridin-4-OL is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H7F3N2O |
|---|---|
Peso molecular |
192.14 g/mol |
Nombre IUPAC |
2-(aminomethyl)-6-(trifluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6-2-5(13)1-4(3-11)12-6/h1-2H,3,11H2,(H,12,13) |
Clave InChI |
IRVLIYDLANUCDA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=CC1=O)C(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


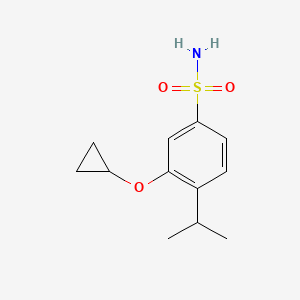


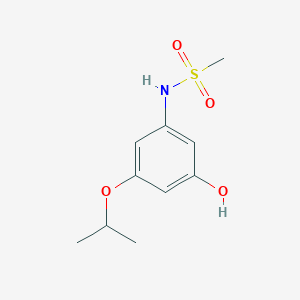
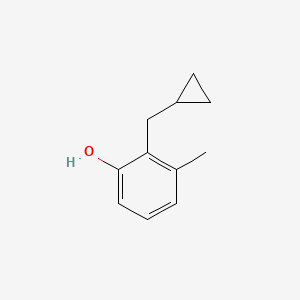
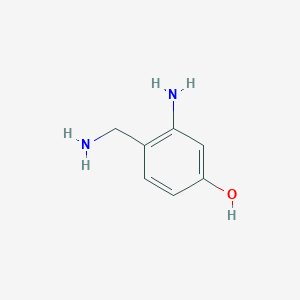
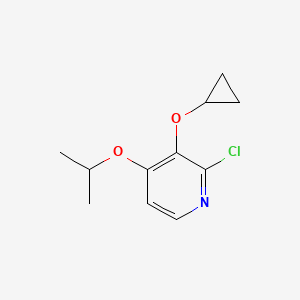
![[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14841192.png)
